molecular formula C8H9NO B066808 (Z)-2-(2-methoxyvinyl)pyridine CAS No. 174620-94-1

(Z)-2-(2-methoxyvinyl)pyridine

Cat. No. B066808
M. Wt: 135.16 g/mol
InChI Key: HEHQKYHXVGMRNJ-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-methoxyvinyl)pyridine, commonly known as MVE-2, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridine derivative that belongs to the class of heterocyclic compounds. MVE-2 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

MVE-2 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MVE-2 has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, MVE-2 has been found to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.

Mechanism Of Action

The mechanism of action of MVE-2 is not fully understood. However, it is believed that MVE-2 exerts its biological effects by modulating various signaling pathways. For example, MVE-2 has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. MVE-2 has also been shown to activate the p38 MAPK signaling pathway, which is involved in the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

MVE-2 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. MVE-2 has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.

Advantages And Limitations For Lab Experiments

MVE-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MVE-2 is also soluble in various organic solvents, which makes it suitable for use in various assays. However, MVE-2 has some limitations as well. It has low water solubility, which limits its use in aqueous-based assays. Additionally, MVE-2 has not been extensively studied for its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for the research on MVE-2. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to study the structure-activity relationship of MVE-2 to identify more potent and selective analogs. Additionally, the toxicity and pharmacokinetic properties of MVE-2 need to be further explored to assess its suitability as a drug candidate.
Conclusion:
In conclusion, MVE-2 is a pyridine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of MVE-2 is not fully understood, but it is believed to modulate various signaling pathways. MVE-2 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on MVE-2, including its potential as a therapeutic agent and the exploration of its toxicity and pharmacokinetic properties.

Synthesis Methods

The synthesis of MVE-2 involves the reaction of 2-methoxyacrolein with pyridine in the presence of a catalyst. The reaction yields MVE-2 as a yellowish liquid with a melting point of 5-7°C and a boiling point of 120-122°C. The purity of MVE-2 can be determined by using various analytical techniques such as HPLC, NMR, and GC-MS.

properties

CAS RN

174620-94-1

Product Name

(Z)-2-(2-methoxyvinyl)pyridine

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-[(Z)-2-methoxyethenyl]pyridine

InChI

InChI=1S/C8H9NO/c1-10-7-5-8-4-2-3-6-9-8/h2-7H,1H3/b7-5-

InChI Key

HEHQKYHXVGMRNJ-ALCCZGGFSA-N

Isomeric SMILES

CO/C=C\C1=CC=CC=N1

SMILES

COC=CC1=CC=CC=N1

Canonical SMILES

COC=CC1=CC=CC=N1

synonyms

Pyridine,2-[(1Z)-2-methoxyethenyl]-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.